molecular formula C8H16N2O2 B15249930 3-(1-Piperidinyl)-D-Ala-OH

3-(1-Piperidinyl)-D-Ala-OH

Cat. No.: B15249930
M. Wt: 172.22 g/mol
InChI Key: GUVRVXOFGFQXCS-SSDOTTSWSA-N
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Description

3-(1-Piperidinyl)-D-Ala-OH is a compound that features a piperidine ring attached to the amino acid D-alanine. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and natural products . The presence of the piperidine ring in this compound imparts unique chemical and biological properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Piperidinyl)-D-Ala-OH typically involves the incorporation of the piperidine ring into the D-alanine structure. One common method is the use of Fmoc-Ser(PO3Bzl,H)-OH in peptide synthesis, where the formation of 3-(1-piperidinyl)alanyl-containing peptides occurs via phosphoryl β-elimination . This reaction can be optimized by using alternative bases such as cyclohexylamine, morpholine, piperazine, and DBU to suppress β-elimination .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of peptide synthesis and the use of solid-phase synthesis techniques can be applied to scale up the production of this compound. The use of microwave radiation during Fmoc deprotection has been shown to enhance the formation of 3-(1-piperidinyl)alanyl-peptides .

Chemical Reactions Analysis

Types of Reactions

3-(1-Piperidinyl)-D-Ala-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium and rhodium catalysts for hydrogenation, and various bases for substitution reactions . The reaction conditions typically involve mild temperatures and pressures to ensure the stability of the piperidine ring.

Major Products Formed

The major products formed from these reactions include substituted piperidines, piperidinones, and other derivatives that retain the piperidine ring structure .

Scientific Research Applications

3-(1-Piperidinyl)-D-Ala-OH has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1-Piperidinyl)-D-Ala-OH involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects. For example, piperidine derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and signal transduction .

Comparison with Similar Compounds

3-(1-Piperidinyl)-D-Ala-OH can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the piperidine ring with the amino acid D-alanine, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

(2R)-2-amino-3-piperidin-1-ylpropanoic acid

InChI

InChI=1S/C8H16N2O2/c9-7(8(11)12)6-10-4-2-1-3-5-10/h7H,1-6,9H2,(H,11,12)/t7-/m1/s1

InChI Key

GUVRVXOFGFQXCS-SSDOTTSWSA-N

Isomeric SMILES

C1CCN(CC1)C[C@H](C(=O)O)N

Canonical SMILES

C1CCN(CC1)CC(C(=O)O)N

Origin of Product

United States

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